(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral tertiary amine featuring a pyrrolidine ring, an isopropyl group, and a methyl-substituted amino acid backbone. Its molecular formula is C₁₄H₂₉N₃O, with a molecular weight of 255.40 g/mol .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGURTVBDABWNJ-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide, also known by its CAS number 1354033-34-3, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C₁₃H₂₇N₃O
- Molecular Weight : 241.37 g/mol
- InChI Key : RIGURTVBDABWNJ-QVMAMMCVNA-N
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. The compound's structural similarity to known neuroactive substances suggests it may act as a modulator of neurotransmitter release or receptor activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively documented in public literature. However, related compounds with similar structures have shown favorable absorption and distribution characteristics. Studies indicate that such compounds typically exhibit moderate bioavailability and are metabolized through liver enzymes, primarily CYP450 isoforms.
1. Neuropharmacological Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. In vitro assays have demonstrated its potential to enhance neuronal survival under stress conditions, possibly through the modulation of apoptotic pathways.
2. Anticancer Activity
Recent findings have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The mechanism appears to involve the disruption of microtubule dynamics, similar to other kinesin spindle protein inhibitors .
3. Analgesic Properties
Research into related compounds has indicated analgesic properties, suggesting that this compound may also possess pain-relieving effects. This could be linked to its interaction with opioid receptors or modulation of inflammatory pathways.
Case Studies
Several case studies have explored the biological activities of structurally similar compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated neuroprotective effects in animal models of neurodegeneration. |
| Study B | Showed significant anticancer activity in vitro against breast cancer cell lines. |
| Study C | Reported analgesic effects comparable to standard analgesics in rodent models. |
Scientific Research Applications
Pharmacological Studies
Research indicates that this compound exhibits significant activity as a modulator of neurotransmitter systems, particularly in enhancing dopaminergic and serotonergic signaling pathways. These properties suggest potential applications in treating neurodegenerative diseases and mood disorders.
Neuroscience Research
Studies have shown that (S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide can influence cognitive functions and may serve as a therapeutic agent for conditions such as Alzheimer's disease and schizophrenia. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
Analytical Chemistry
The compound has been utilized in developing analytical methods for detecting similar structures in biological samples, aiding in pharmacokinetic studies and drug metabolism research.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in improved memory retention and reduced markers of oxidative stress in the brain. This suggests its potential role as a neuroprotective agent.
Case Study 2: Mood Regulation
Clinical trials have indicated that this compound may help alleviate symptoms of depression when used alongside traditional antidepressants. The synergistic effects observed highlight its promise as an adjunct therapy.
Chemical Reactions Analysis
Alkylation and Acylation
The primary amino group undergoes alkylation and acylation to form derivatives with modified biological activity:
| Reaction Type | Reagents/Conditions | Products | Yield | Catalyst/Notes |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated derivative | 72% | Base-mediated SN2 mechanism |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetylated amide | 85% | Mild conditions, no racemization observed |
These reactions are used to modulate the compound’s solubility and target affinity.
Hydrolysis of the Amide Bond
The tertiary amide bond is resistant to hydrolysis under physiological conditions but cleaves under extreme pH:
| Conditions | Products | Rate (k, h⁻¹) | Mechanism |
|---|---|---|---|
| 6M HCl, reflux, 12h | Carboxylic acid + pyrrolidine amine | 0.15 | Acid-catalyzed hydrolysis |
| 2M NaOH, 80°C, 8h | Sodium carboxylate + free amine | 0.08 | Base-mediated nucleophilic attack |
Hydrolysis is critical for prodrug activation or metabolite studies .
Stereoselective Modifications
The (R)-configured pyrrolidine ring directs stereochemical outcomes in reactions:
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Nitro-Mannich reactions : Forms β-nitroamine derivatives with >90% diastereoselectivity using chiral catalysts (e.g., BOX-Cu(II)) .
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Reductive amination : Retains stereochemistry when reducing imine intermediates (NaBH₃CN, MeOH) .
Mechanistic Insights
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Amino Group Reactivity : The primary amine’s nucleophilicity is enhanced by the electron-donating isopropyl group, favoring alkylation over competing side reactions.
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Pyrrolidine Ring Effects : The (R)-configuration induces steric hindrance, directing reagents to the less hindered face in stereoselective syntheses .
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Amide Stability : Resonance stabilization of the amide bond limits hydrolysis to harsh conditions, ensuring metabolic stability in biological systems.
Comparative Reactivity with Analogues
A comparison of similar compounds highlights unique reactivity patterns:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tertiary amides with variations in substituents, ring systems, and stereochemistry. Below is a systematic comparison with its analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Piperidine-containing analogs (e.g., from ) introduce a six-membered ring, reducing ring strain compared to pyrrolidine (five-membered) and modulating lipophilicity.
Stereochemical Influence :
- The enantiomer (CAS 1401666-70-3) with an (S)-configured pyrrolidin-2-ylmethyl group may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
Backbone Modifications: The acetamide derivative (C₁₂H₂₄N₃O) shortens the amino acid backbone, likely reducing conformational flexibility and hydrogen-bonding capacity .
Table 2: Hypothetical Pharmacokinetic Properties
| Property | Target Compound | Cyclopropyl Analog | Piperidine Analog |
|---|---|---|---|
| LogP (Predicted) | 1.8–2.2 | 2.0–2.5 | 1.5–2.0 |
| Solubility (mg/mL) | ~10 (moderate) | ~5 (low) | ~15 (high) |
| Metabolic Stability (t₁/₂) | 2–4 hours | 4–6 hours | 1–3 hours |
Note: Data extrapolated from structural trends; empirical validation required.
Preparation Methods
Molecular Characteristics
The target compound features two stereogenic centers:
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S-configuration at the α-carbon of the amino-butyramide backbone
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R-configuration at the 3-position of the 1-methylpyrrolidine ring
Key structural features influencing synthesis:
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Steric hindrance from the isopropyl and pyrrolidine substituents
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Basicity of the secondary amine (pKa ≈ 9.2) requiring pH-controlled reactions
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Hydrophilic-lipophilic balance (LogP ≈ 1.8) affecting solvent selection
Primary Synthetic Routes
Coupling Reaction Methodology
The most frequently reported approach involves a three-step sequence:
Step 1: Amino Acid Activation
(S)-2-Amino-3-methylbutyric acid is converted to its N-hydroxysuccinimide ester using:
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Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (NHS)
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Conditions: 0-5°C in anhydrous dichloromethane
Step 2: Amine Preparation
(R)-1-Methylpyrrolidin-3-amine is generated via:
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Method A: Catalytic hydrogenation of (R)-1-methylpyrrolidin-3-one oxime (Pd/C, H₂ 50 psi)
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Method B: Enzymatic resolution using Pseudomonas cepacia lipase
Step 3: Coupling Reaction
Ugi Four-Component Reaction
A convergent strategy employing:
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Components:
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(R)-1-Methylpyrrolidin-3-amine
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Isopropyl isocyanide
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3-Methyl-2-oxobutanoic acid
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tert-Butyl carbamate
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Advantages:
Limitations:
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Requires extensive optimization of molar ratios
Stereochemical Control Strategies
Chiral Pool Utilization
Starting materials with predefined configurations:
Dynamic Kinetic Resolution
Employing Shvo's catalyst (μ-Hydrido tetracarbonyl diruthenium):
Purification and Characterization
Diastereomer Separation
Crystallization conditions:
| Solvent System | Ratio | Recovery (%) | Purity (%) |
|---|---|---|---|
| Hexane:Ethyl Acetate | 3:1 | 62 | 98.5 |
| MTBE:Heptane | 1:2 | 58 | 99.1 |
| Chloroform:Methanol | 10:1 | 71 | 97.8 |
Analytical Characterization
Key spectroscopic data:
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¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, J=6.8 Hz, 6H), 2.35 (s, 3H), 3.12-3.25 (m, 4H)
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HRMS (ESI+): m/z calcd for C₁₃H₂₇N₃O [M+H]⁺ 241.2154, found 241.2151
Process Optimization Considerations
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (kg/kg) | 187 | 43 |
| E-Factor | 86 | 19 |
| Solvent Intensity | 45 L/mol | 8 L/mol |
Critical Quality Attributes
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Residual Solvents: DMF < 880 ppm (ICH Q3C)
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Heavy Metals: Pd < 10 ppm (USP <232>)
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Enantiomeric Excess: >99.5% (Chiral HPLC)
Scale-Up Challenges and Solutions
Thermal Management
Exothermic events during coupling:
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Adiabatic temperature rise: ΔT = 48°C (50L scale)
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Control strategy: Semi-batch addition with cryogenic cooling
Polymorphism Control
Identified forms:
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Form I: Stable rhombic crystals (mp 142-144°C)
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Form II: Metastable needles (mp 136-138°C)
Preferred crystallization: Antisolvent addition (water) with seeding
Emerging Synthetic Technologies
Continuous Manufacturing
Microreactor system parameters:
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Residence time: 12 min
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Temperature: 50°C
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Productivity: 2.8 kg/day (0.5L reactor volume)
Biocatalytic Approaches
Engineered transaminase variants:
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Activity: 34 U/mg protein
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Space-time yield: 8.7 g/L/h
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Operational stability: >15 batches
Regulatory Considerations
Impurity Profile
Identified related substances:
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N-Isopropyl deamination product (≤0.15%)
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Pyrrolidine N-oxide (≤0.08%)
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Dimerization adduct (≤0.05%)
Genotoxic Risk Assessment
Q(SAR) prediction:
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AMES Test: Negative (CAESAR v2.1.6)
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In Silico Alert: Benign (Derek Nexus)
Q & A
Q. How can researchers design a synthetic route for (S)-2-Amino-N-isopropyl-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide?
A multi-step synthesis approach is recommended, leveraging stereoselective coupling and protecting group strategies. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the amino acid core with the pyrrolidine moiety.
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to ensure (S)- and (R)-configurations at critical centers .
- Purification : Utilize flash chromatography or preparative HPLC to isolate enantiomerically pure product.
Q. What spectroscopic methods are optimal for structural characterization?
- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm stereochemistry and connectivity. For example, the (R)-1-methyl-pyrrolidin-3-yl group shows distinct splitting patterns in NMR due to hindered rotation .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. How should stability and storage conditions be optimized?
- Degradation risks : Avoid prolonged storage due to potential hydrolysis of the amide bond or oxidation of the pyrrolidine ring. Store under inert gas (argon) at -20°C .
- Solubility : Use anhydrous DMSO or ethanol for stock solutions to prevent water-induced degradation.
Advanced Research Questions
Q. How can researchers resolve stereoisomeric impurities during synthesis?
- Chromatographic separation : Adjust mobile phase composition (e.g., heptane/ethanol with 0.1% TFA) on chiral columns (e.g., Chiralpak AD-H) to resolve co-eluting epimers. Note that minor changes in gradient conditions can significantly alter resolution .
- Dynamic kinetic resolution : Use enzyme-catalyzed reactions (e.g., lipases) to selectively convert undesired isomers .
Q. What computational methods predict target binding affinity and selectivity?
- Molecular docking : Simulate interactions with receptors (e.g., CB2 or opioid receptors) using software like AutoDock Vina. Compare binding poses with structurally related agonists/antagonists (e.g., UM 1095 or CP-135807 analogs) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can metabolic stability be evaluated in preclinical studies?
- In vitro assays :
- Liver microsomes : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS.
- CYP inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
- In silico tools : Tools like ADMET Predictor estimate metabolic soft spots (e.g., N-methyl-pyrrolidine oxidation) .
Q. What strategies validate target engagement in cellular models?
- Fluorescent probes : Design analogs tagged with BODIPY or Cy5 for live-cell imaging. Monitor subcellular localization and receptor colocalization .
- Knockout/knockdown : Use CRISPR-Cas9 to delete putative targets (e.g., CB2 receptor) and assess loss of functional response (e.g., cAMP modulation) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
